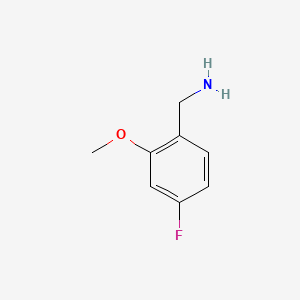

(4-Fluoro-2-methoxyphenyl)methanamine

描述

(4-Fluoro-2-methoxyphenyl)methanamine is a substituted benzylamine derivative characterized by a fluorine atom at the para-position (C4) and a methoxy group at the ortho-position (C2) on the aromatic ring. It is commonly utilized as a synthetic intermediate in medicinal chemistry and materials science. The compound is commercially available as a hydrochloride salt (CAS: 870562-90-6) with a molecular formula of C₈H₁₁ClFNO and a molecular weight of 191.63 g/mol .

属性

IUPAC Name |

(4-fluoro-2-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYQGZMPYJPPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590650 | |

| Record name | 1-(4-Fluoro-2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870563-60-3 | |

| Record name | 1-(4-Fluoro-2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of (4-Fluoro-2-methoxyphenyl)methanamine typically begins with commercially available starting materials such as 4-fluoro-2-methoxybenzaldehyde.

Reductive Amination: One common method involves the reductive amination of 4-fluoro-2-methoxybenzaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Reaction Conditions: The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be used to accelerate the reaction under controlled conditions.

化学反应分析

Types of Reactions

Oxidation: (4-Fluoro-2-methoxyphenyl)methanamine can undergo oxidation reactions to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives.

科学研究应用

Chemistry

In chemistry, (4-Fluoro-2-methoxyphenyl)methanamine is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. It can be used in the design of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.

作用机制

The mechanism of action of (4-Fluoro-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The fluorine and methoxy substituents on the benzene ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects.

相似化合物的比较

Structurally analogous compounds to (4-fluoro-2-methoxyphenyl)methanamine include derivatives with variations in substituent positions, halogen types, or additional functional groups. Below is a comparative analysis based on chemical properties, synthesis, and biological relevance:

Structural Analogues and Physicochemical Properties

Key Observations :

- Halogen Type : Replacement of fluorine with chlorine (e.g., Compound 3 in ) increases steric bulk and polarizability, which may enhance interactions with hydrophobic binding pockets .

- Heterocyclic Modifications : Compounds like (5-Phenylfuran-2-yl)methanamine derivatives () demonstrate that heterocycles (e.g., furan, oxazole) improve target selectivity, particularly in enzyme inhibition (e.g., SIRT2 inhibitors) .

生物活性

(4-Fluoro-2-methoxyphenyl)methanamine, a compound with the molecular formula C9H12FNO2, has garnered attention in medicinal chemistry due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorinated aromatic ring and a methoxy group , which are critical for its interactions with biological targets. The presence of the fluorine atom is known to enhance lipophilicity, potentially affecting the compound's pharmacokinetic properties.

The mechanism of action of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The substituents on the benzene ring can influence the compound's binding affinity and selectivity:

- Binding Affinity : The fluorine and methoxy groups can modulate how effectively the compound binds to its targets.

- Biochemical Pathways : By interacting with specific receptors, such as serotonin receptors, this compound may exhibit antidepressant-like effects.

Biological Activity

Research has indicated that this compound possesses several notable biological activities:

- Antidepressant Properties : Similar compounds have shown potential in treating depression by acting on serotonin pathways.

- Anticonvulsant Effects : It has been explored as a precursor for drugs aimed at controlling seizures.

- Neuroprotective Effects : Studies suggest it may contribute to neuroprotection, potentially benefiting conditions like neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound can be accomplished through various methods, including:

- Reduction Reactions : Converting nitro or carbonyl precursors into amines.

- Substitution Reactions : Modifying existing compounds to introduce the methoxy or fluorine groups.

Study 1: Antidepressant Activity

A study focused on the antidepressant-like effects of this compound demonstrated significant activity in animal models. The compound was shown to increase serotonin levels in the brain, leading to improved mood outcomes.

Study 2: Neuroprotective Properties

In vitro studies indicated that this compound could protect neuronal cells from oxidative stress. This suggests potential applications in developing treatments for neurodegenerative disorders .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antidepressant Activity | Neuroprotective Effects | Other Notable Activities |

|---|---|---|---|

| This compound | Yes | Yes | Anticonvulsant |

| (3-Fluoro-4-methoxyphenyl)methanamine | Moderate | No | Antineoplastic |

| (2-Fluoro-6-methoxyphenyl)methanamine | Low | Yes | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。